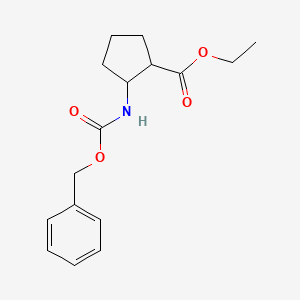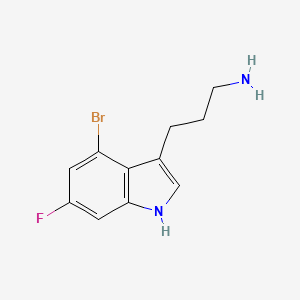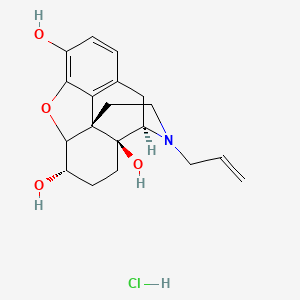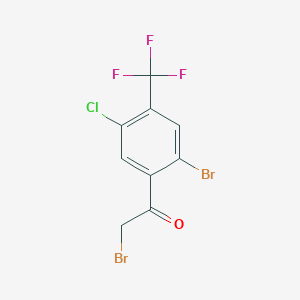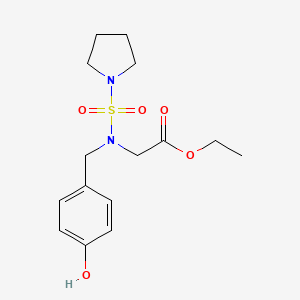![molecular formula C14H16F3N3O3S B13724840 6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound that belongs to the thiazolo-pyridine family This compound is characterized by its unique structure, which includes a morpholino group, a trifluoromethyl group, and a hydroxypropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
Pyridine Ring Construction: The thiazole intermediate is then reacted with a pyridine derivative to form the thiazolo-pyridine core structure.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic trifluoromethylation reaction using reagents such as trifluoromethyl iodide.
Hydroxypropyl Side Chain Addition: Finally, the hydroxypropyl side chain is added through an alkylation reaction using 3-chloropropanol and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolo-pyridine derivatives.
科学的研究の応用
6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. For example, it may inhibit the NF-kB pathway, reducing inflammation and promoting cell survival.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: Compounds with similar core structures but different substituents.
Morpholino Derivatives: Compounds containing the morpholino group but with different core structures.
Trifluoromethylated Compounds: Compounds with the trifluoromethyl group but different overall structures.
Uniqueness
6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H16F3N3O3S |
|---|---|
分子量 |
363.36 g/mol |
IUPAC名 |
6-(3-hydroxypropyl)-2-morpholin-4-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H16F3N3O3S/c15-14(16,17)9-8(2-1-5-21)12(22)18-11-10(9)24-13(19-11)20-3-6-23-7-4-20/h21H,1-7H2,(H,18,22) |
InChIキー |
ATWHRMSGKPZCKX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=C(S2)C(=C(C(=O)N3)CCCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
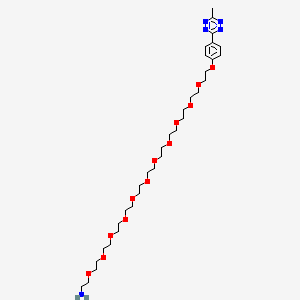
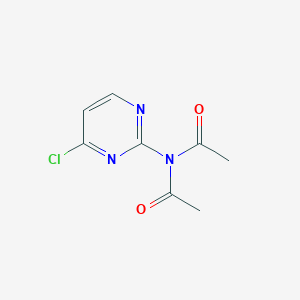
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
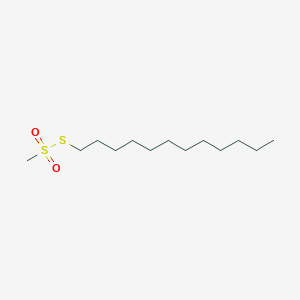
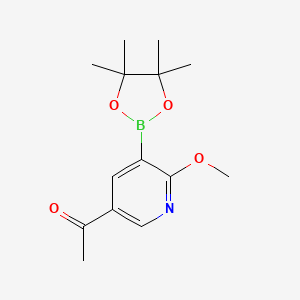
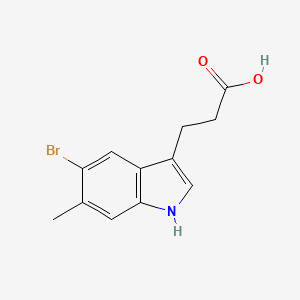
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)

